molecular formula C15H15NO2S B1416251 3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1082867-22-8

3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No. B1416251
CAS RN: 1082867-22-8
M. Wt: 273.4 g/mol
InChI Key: QNZDATPYUFQDJS-UHFFFAOYSA-N
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Description

Amines are a class of organic compounds that contain nitrogen . Benzothiophenes are a type of heteroaromatic compound, which have important roles in the discovery and development of new drug candidates due to their biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs .


Synthesis Analysis

Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . An example of a synthesis method is the aryne reaction with alkynyl sulfides affording benzo[b]thiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of amines and similar compounds can be analyzed using various spectroscopic techniques . For example, the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines can be identified .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They are known for their ability to act as weak organic bases . Multicomponent reactions (MCRs) have recently emerged as powerful tools in the synthesis of organic compounds and chemotherapeutic drugs by forming carbon−carbon and carbon heteroatom bonds using a one-pot procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines and similar compounds can be analyzed using various techniques . For example, the hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system they interact with. For example, some benzothiophene derivatives have shown high antibacterial activity against S. aureus .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds. For example, 3-Methoxybenzoyl chloride, a compound with a similar structure, is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research into the synthesis and applications of benzothiophene derivatives and similar compounds is ongoing. For example, a recent study disclosed an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes . This method synthesized a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-18-10-5-2-4-9(8-10)14(17)13-11-6-3-7-12(11)19-15(13)16/h2,4-5,8H,3,6-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZDATPYUFQDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(SC3=C2CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 4
3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 5
3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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